5-Methyl-3-(trifluoromethyl)pyridin-2-ol
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Overview
Description
5-Methyl-3-(trifluoromethyl)pyridin-2-ol is a heterocyclic compound with the molecular formula C7H6F3NO. It is characterized by the presence of a pyridine ring substituted with a methyl group at the 5-position, a trifluoromethyl group at the 3-position, and a hydroxyl group at the 2-position.
Mechanism of Action
Target of Action
Similar compounds like 5-nitro-3-(trifluoromethyl)pyridin-2-ol and 3-chloro-5-(trifluoromethyl)pyridin-2-ol are commonly used in organic synthesis, particularly in the fields of drug synthesis and pesticide synthesis. These compounds can participate in various reactions such as alkylation and chlorination .
Mode of Action
It’s known that trifluoromethylpyridines, a group to which this compound belongs, have unique physicochemical properties due to the combination of the fluorine atom and the pyridine moiety . These properties can influence the compound’s interaction with its targets.
Biochemical Pathways
It’s worth noting that trifluoromethylpyridines are often used in the synthesis of active agrochemical and pharmaceutical ingredients , suggesting that they may interact with a variety of biochemical pathways.
Pharmacokinetics
The compound’s physicochemical properties, such as its molecular weight and structure , can influence its pharmacokinetic profile.
Result of Action
The compound’s unique physicochemical properties can influence its biological activity .
Action Environment
Factors such as ph and temperature can influence the reactions in which this compound participates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(trifluoromethyl)pyridin-2-ol typically involves the reaction of pyridine derivatives with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) to introduce the trifluoromethyl group. The reaction is usually carried out under reflux conditions in an appropriate solvent like dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-(trifluoromethyl)pyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 2-position can be oxidized to form a ketone derivative.
Reduction: The trifluoromethyl group can be reduced to a difluoromethyl or monofluoromethyl group under specific conditions.
Substitution: The methyl and trifluoromethyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used.
Major Products Formed
Oxidation: Formation of 5-Methyl-3-(trifluoromethyl)pyridin-2-one.
Reduction: Formation of 5-Methyl-3-(difluoromethyl)pyridin-2-ol or 5-Methyl-3-(monofluoromethyl)pyridin-2-ol.
Substitution: Formation of various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
5-Methyl-3-(trifluoromethyl)pyridin-2-ol has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-5-(trifluoromethyl)pyridine
- 5-Amino-3-(trifluoromethyl)pyridin-2-ol
- 4-Bromo-5-(trifluoromethyl)pyridin-2-ol
- 4-Iodo-5-(trifluoromethyl)pyridin-2-ol
Uniqueness
Compared to similar compounds, 5-Methyl-3-(trifluoromethyl)pyridin-2-ol is unique due to the presence of both a methyl group and a trifluoromethyl group on the pyridine ring. This combination of substituents imparts distinct chemical and physical properties, such as increased stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-methyl-3-(trifluoromethyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c1-4-2-5(7(8,9)10)6(12)11-3-4/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZBTOXOXOEJLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)C(=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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